![molecular formula C17H16N4O B5588080 (1E)-N1-[(4-METHOXYPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE](/img/structure/B5588080.png)
(1E)-N1-[(4-METHOXYPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE
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Overview
Description
(1E)-N1-[(4-METHOXYPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an imidazole ring, a methoxyphenyl group, and a phenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N1-[(4-METHOXYPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE typically involves the condensation of 4-methoxybenzaldehyde with 4-phenyl-1H-imidazole-1,2-diamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(1E)-N1-[(4-METHOXYPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(1E)-N1-[(4-METHOXYPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1E)-N1-[(4-METHOXYPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-6-phenylpyridine-4-carbohydrazide
- N’-[(1E)-(4-methoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide
Uniqueness
(1E)-N1-[(4-METHOXYPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE is unique due to its specific structural features, such as the imidazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-22-15-9-7-13(8-10-15)11-19-21-12-16(20-17(21)18)14-5-3-2-4-6-14/h2-12H,1H3,(H2,18,20)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUECPEXHYGBZEI-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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